5-fluoro-1H-indole-4-carbaldehyde
Overview
Description
5-Fluoro-1H-indole-4-carbaldehyde is a fluorinated indole derivative with the molecular formula C9H6FNO. This compound is part of the indole family, which is known for its significant role in various biological and chemical processes. The presence of a fluorine atom at the 5-position and an aldehyde group at the 4-position of the indole ring imparts unique chemical properties to this compound, making it valuable in synthetic chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Indole derivatives, which include 5-fluoro-1h-indole-4-carbaldehyde, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the therapeutic potential of indole derivatives.
Result of Action
Indole derivatives, including this compound, have been associated with a range of biological activities, suggesting they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
5-fluoro-1H-indole-4-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit the activity of cytochrome P450 enzymes . These enzymes are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to altered metabolic pathways and drug interactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, can modulate the activity of protein kinases, which are critical regulators of cell signaling pathways . This modulation can lead to changes in gene expression and cellular metabolism, affecting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, such as cytochrome P450, inhibiting their activity . This inhibition can lead to the accumulation of substrates and altered metabolic pathways. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of inactive or toxic byproducts . Long-term exposure to this compound can result in sustained inhibition of enzyme activity and altered cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anticancer or antimicrobial activity . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of dose optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit cytochrome P450 enzymes, leading to the accumulation of specific substrates and altered metabolic pathways . Additionally, this compound can be metabolized to form various metabolites, which may exhibit different biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and distributed to various tissues . The localization and accumulation of this compound in specific tissues can influence its biological activity and toxicity.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1H-indole-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 5-fluoroindole.
Industrial Production Methods: While specific industrial methods for large-scale production are not extensively documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This could include:
Catalyst Optimization: Using catalysts to improve reaction efficiency.
Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1H-indole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products:
Oxidation: 5-fluoro-1H-indole-4-carboxylic acid.
Reduction: 5-fluoro-1H-indole-4-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1H-indole-4-carbaldehyde has diverse applications in scientific research:
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Fluoroindole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1H-Indole-4-carbaldehyde: Lacks the fluorine atom, which may reduce its biological activity and chemical reactivity.
5-Bromo-1H-indole-4-carbaldehyde: Similar structure but with a bromine atom instead of fluorine, which can lead to different reactivity and biological properties.
Uniqueness: 5-Fluoro-1H-indole-4-carbaldehyde is unique due to the presence of both the fluorine atom and the aldehyde group. This combination enhances its reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-fluoro-1H-indole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-1-2-9-6(3-4-11-9)7(8)5-12/h1-5,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDODFOIALPVOEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)C=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374873-57-0 | |
Record name | 5-fluoro-1H-indole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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